molecular formula C7H13BrO2 B1282321 4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane CAS No. 89942-18-7

4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane

Cat. No. B1282321
CAS RN: 89942-18-7
M. Wt: 209.08 g/mol
InChI Key: SCINDQADIBQHKD-UHFFFAOYSA-N
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Patent
US09187748B2

Procedure details

Magnesium bromide etherate (40 g, 130 mmol) and a stir bar were added to a 2000 mL round bottom flask and flushed with nitrogen. A solution of 4-(2-methanesulfonylethyl)-2,2-dimethyl-1,3-dioxolane (I) (17.5 g, 78 mmol) in anhydrous diethyl ether (900 mL) was added via canulla, and the suspension stirred overnight. The ether was first decanted into a beaker. Water (200 mL) and ether (300 mL) were added to the precipitate and stirred for 5 minutes. The precipitate was dissolved, and the ether phase was then collected and added to the ether solution from the reaction. The organic phase was then washed, concentrated to about 500 mL, washed with water, dried over anhydrous Mg2SO4, filtered, and concentrated to yield a yellow oil (16.0 g). This was purified by flash chromatography to yield 10.6 g of product (50.7 mmol, 65%).
Quantity
40 g
Type
reactant
Reaction Step One
Name
4-(2-methanesulfonylethyl)-2,2-dimethyl-1,3-dioxolane
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
900 mL
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[Br-:1].[Mg+2].[Br-].CS([CH2:8][CH2:9][CH:10]1[CH2:14][O:13][C:12]([CH3:16])([CH3:15])[O:11]1)(=O)=O>C(OCC)C>[Br:1][CH2:8][CH2:9][CH:10]1[CH2:14][O:13][C:12]([CH3:16])([CH3:15])[O:11]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
[Br-].[Mg+2].[Br-]
Step Two
Name
4-(2-methanesulfonylethyl)-2,2-dimethyl-1,3-dioxolane
Quantity
17.5 g
Type
reactant
Smiles
CS(=O)(=O)CCC1OC(OC1)(C)C
Name
Quantity
900 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
the suspension stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
The ether was first decanted into a beaker
ADDITION
Type
ADDITION
Details
Water (200 mL) and ether (300 mL) were added to the precipitate
STIRRING
Type
STIRRING
Details
stirred for 5 minutes
Duration
5 min
DISSOLUTION
Type
DISSOLUTION
Details
The precipitate was dissolved
CUSTOM
Type
CUSTOM
Details
the ether phase was then collected
ADDITION
Type
ADDITION
Details
added to the ether solution from the reaction
WASH
Type
WASH
Details
The organic phase was then washed
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about 500 mL
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Mg2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrCCC1OC(OC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.